molecular formula C7H4BF5O3 B583479 3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID CAS No. 158178-36-0

3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID

Cat. No.: B583479
CAS No.: 158178-36-0
M. Wt: 241.908
InChI Key: PZEDUBGEXJWKJW-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrophenylboronic acid: is an organoboron compound with the molecular formula C6H4BF2NO4. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3,4-difluoro-5-nitrophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-nitrophenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

    Palladium Catalyst: Often used in the form of palladium acetate or palladium chloride.

    Base: Common bases include potassium carbonate or sodium hydroxide.

    Solvent: Typical solvents are tetrahydrofuran or dimethylformamide.

    Temperature: Reactions are usually conducted at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic synthesis, 3,4-difluoro-5-nitrophenylboronic acid is used as a building block for the construction of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable reagent for the formation of biaryl structures .

Biology and Medicine: The presence of fluorine and nitro groups may enhance the compound’s bioactivity and stability .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its role in the formation of carbon-carbon bonds is crucial for the development of new materials with desirable properties .

Mechanism of Action

The mechanism of action for 3,4-difluoro-5-nitrophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • 3,5-Difluoro-2-nitrophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 2,3-Difluoro-4-(trifluoromethoxy)phenylboronic acid

Uniqueness: 3,4-Difluoro-5-nitrophenylboronic acid is unique due to the specific positioning of its fluorine and nitro groups, which can influence its reactivity and the properties of the resulting products. The presence of both electron-withdrawing fluorine atoms and a nitro group can enhance the compound’s stability and reactivity in various chemical reactions .

Properties

CAS No.

158178-36-0

Molecular Formula

C7H4BF5O3

Molecular Weight

241.908

IUPAC Name

[2,3-difluoro-4-(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C7H4BF5O3/c9-5-3(8(14)15)1-2-4(6(5)10)16-7(11,12)13/h1-2,14-15H

InChI Key

PZEDUBGEXJWKJW-UHFFFAOYSA-N

SMILES

B(C1=C(C(=C(C=C1)OC(F)(F)F)F)F)(O)O

Synonyms

3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID

Origin of Product

United States

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